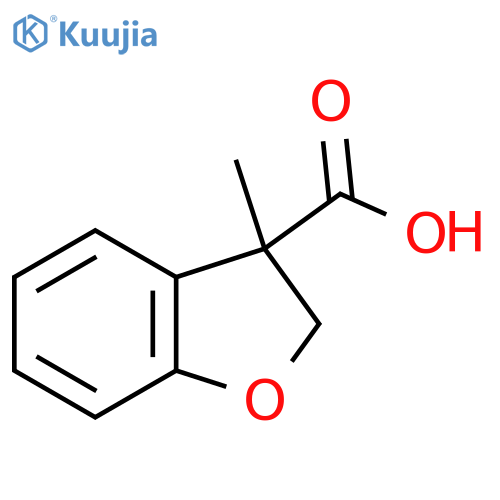

Cas no 245063-66-5 (3-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid)

3-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid

- 3-methyl-2H-1-benzofuran-3-carboxylic acid

- 3-Methyl-2,3-dihydrobenzofuran-3-carboxylic acid

- EN300-23617908

- DTXSID801240227

- 3-Benzofurancarboxylic acid, 2,3-dihydro-3-methyl-

- 245063-66-5

- 2,3-Dihydro-3-methyl-3-benzofurancarboxylic acid

-

- インチ: 1S/C10H10O3/c1-10(9(11)12)6-13-8-5-3-2-4-7(8)10/h2-5H,6H2,1H3,(H,11,12)

- InChIKey: KATGHGQTWIDEHA-UHFFFAOYSA-N

- ほほえんだ: O1C2C=CC=CC=2C(C(=O)O)(C)C1

計算された属性

- せいみつぶんしりょう: 178.062994177g/mol

- どういたいしつりょう: 178.062994177g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 226

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 46.5Ų

3-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-23617908-5.0g |

3-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid |

245063-66-5 | 95% | 5.0g |

$2858.0 | 2024-06-19 | |

| Enamine | EN300-23617908-10g |

3-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid |

245063-66-5 | 95% | 10g |

$4236.0 | 2023-09-15 | |

| 1PlusChem | 1P01OR4C-500mg |

3-Benzofurancarboxylic acid, 2,3-dihydro-3-methyl- |

245063-66-5 | 95% | 500mg |

$1012.00 | 2024-05-21 | |

| 1PlusChem | 1P01OR4C-50mg |

3-Benzofurancarboxylic acid, 2,3-dihydro-3-methyl- |

245063-66-5 | 95% | 50mg |

$335.00 | 2024-05-21 | |

| 1PlusChem | 1P01OR4C-100mg |

3-Benzofurancarboxylic acid, 2,3-dihydro-3-methyl- |

245063-66-5 | 95% | 100mg |

$485.00 | 2024-05-21 | |

| 1PlusChem | 1P01OR4C-250mg |

3-Benzofurancarboxylic acid, 2,3-dihydro-3-methyl- |

245063-66-5 | 95% | 250mg |

$664.00 | 2024-05-21 | |

| Aaron | AR01ORCO-5g |

3-Benzofurancarboxylic acid, 2,3-dihydro-3-methyl- |

245063-66-5 | 95% | 5g |

$3955.00 | 2023-12-15 | |

| Aaron | AR01ORCO-250mg |

3-Benzofurancarboxylic acid, 2,3-dihydro-3-methyl- |

245063-66-5 | 95% | 250mg |

$695.00 | 2025-02-14 | |

| Enamine | EN300-23617908-0.05g |

3-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid |

245063-66-5 | 95% | 0.05g |

$229.0 | 2024-06-19 | |

| Enamine | EN300-23617908-10.0g |

3-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid |

245063-66-5 | 95% | 10.0g |

$4236.0 | 2024-06-19 |

3-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid 関連文献

-

Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868

-

3. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852

-

Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147

-

Lyudmila G. Kuz’mina,Artem I. Vedernikov,Natalia A. Lobova,Andrei V. Churakov,Judith A. K. Howard,Michael V. Alfimov,Sergey P. Gromov New J. Chem., 2007,31, 980-994

-

Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186

-

Meng Wang,Haofu Huang,Zhengchu Zhang,Shou-Jun Xiao Nanoscale, 2016,8, 18870-18875

-

Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387

3-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acidに関する追加情報

Introduction to 3-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid (CAS No. 245063-66-5) and Its Emerging Applications in Chemical Biology

3-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid, identified by the chemical identifier CAS No. 245063-66-5, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the benzofuran family, a class of molecules known for their broad spectrum of pharmacological applications. The presence of a carboxylic acid functional group at the third position and a methyl substituent at the first position contributes to its distinct reactivity and binding affinity, making it a valuable scaffold for drug discovery and molecular probe development.

The benzofuran core is a privileged structure in medicinal chemistry, frequently employed in the design of bioactive molecules due to its ability to mimic natural products and interact with biological targets. 3-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid exhibits structural features that are reminiscent of several pharmacologically relevant compounds, including antiviral, anti-inflammatory, and anticancer agents. Its dihydrobenzofuran moiety provides a rigid framework that can be modified to enhance binding interactions with protein targets, while the carboxylic acid group offers opportunities for further derivatization via esterification or amidation.

Recent advancements in synthetic chemistry have enabled the efficient preparation of 3-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid, facilitating its exploration in various biochemical assays. The compound has been synthesized through multiple pathways, including cyclization reactions involving readily available precursors such as 2-formylphenylacetic acid derivatives. These synthetic strategies highlight the versatility of benzofuran derivatives as building blocks for medicinal chemistry campaigns.

In the realm of drug discovery, 3-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid has been investigated as a potential scaffold for modulating enzyme activity. Specifically, its structural motif has been explored for interactions with enzymes involved in metabolic pathways relevant to inflammation and cancer progression. Preliminary computational studies suggest that this compound can engage with heme-containing proteins and transcription factors, potentially influencing downstream signaling cascades. Such interactions are critical for developing novel therapeutic strategies targeting complex diseases.

The pharmacokinetic profile of 3-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid is another area of active interest. Initial pharmacokinetic studies indicate that the compound exhibits moderate solubility in aqueous buffers, which is advantageous for formulation development. Additionally, its metabolic stability suggests that it may have a reasonable half-life in vivo, allowing for prolonged biological activity. These properties make it an attractive candidate for further preclinical evaluation.

One of the most compelling aspects of 3-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid is its potential as a tool compound in chemical biology research. Its well-defined structure allows researchers to use it as a starting point for generating libraries of derivatives through combinatorial chemistry or directed evolution techniques. Such libraries can then be screened against biological targets to identify novel lead compounds with enhanced potency and selectivity.

The integration of CAS No. 245063-66-5 into high-throughput screening (HTS) platforms has been explored by several academic and industrial groups. These efforts have led to the identification of compounds with promising activities against bacterial pathogens and viral proteases. For instance, modifications of the benzofuran core have resulted in derivatives that exhibit inhibitory effects on enzymes implicated in bacterial quorum sensing, highlighting the therapeutic potential of this scaffold.

Emerging research also suggests that 3-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid may play a role in modulating immune responses. Studies indicate that certain benzofuran derivatives can interact with immune cell surface receptors, influencing cytokine production and immune cell trafficking. This capability is particularly relevant in the context of developing immunotherapies for cancer and autoimmune diseases.

The synthesis and functionalization of CAS No. 245063-66-5 have been further advanced by innovations in green chemistry principles. Researchers have developed solvent-free reactions and catalytic methods that minimize waste and improve atom economy, aligning with sustainable practices in pharmaceutical development. These advancements not only enhance the efficiency of producing this compound but also contribute to reducing its environmental footprint.

Looking ahead, the future prospects for 3-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid are promising, particularly as more detailed structural elucidations are achieved through spectroscopic techniques such as NMR and mass spectrometry. These studies will provide critical insights into its conformational dynamics and binding interactions with biological targets.

In conclusion,CAS No 2450636675 represents a structurally intriguing molecule with significant potential in chemical biology and drug discovery applications. Its unique combination of features—such as a dihydrobenzofuran core and a carboxylic acid group—makes it an ideal candidate for further exploration as both a tool compound and a lead molecule for therapeutic development.

245063-66-5 (3-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid) 関連製品

- 1396805-87-0(3-(2,3-dimethoxyphenyl)-1-(3-hydroxy-3-phenylpropyl)urea)

- 1554485-44-7((±)-CP 47,497-C7-Hydroxy Metabolite)

- 2228707-98-8((2-methyl-2H-indazol-3-yl)methyl sulfamate)

- 1354951-27-1(1,2,3,4,5,6-Hexahydro-1-benzazocine hydrochloride)

- 564484-67-9(1-(prop-2-en-1-yl)piperidine-2,5-dione)

- 902483-26-5(N-2-(4-chlorophenyl)ethyl-3-(4-methylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine)

- 2156236-71-2(3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)azetidin-3-ol)

- 1861669-34-2(3-Oxetanemethanol, 3-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]-)

- 1807156-59-7(Ethyl 2-bromo-6-fluoropyridine-3-acetate)

- 2172243-11-5(4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)spiro3.3heptan-2-ylformamido}-2-hydroxybutanoic acid)